(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hcl

Catalog No.
S15841884
CAS No.
M.F
C9H9ClFNO2
M. Wt
217.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic ...

Product Name

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hcl

IUPAC Name

(3R)-3-amino-3-(3-chloro-5-fluorophenyl)propanoic acid

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

InChI

InChI=1S/C9H9ClFNO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

GCLKAWCOMSTCGQ-MRVPVSSYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CC(=O)O)N

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)[C@@H](CC(=O)O)N

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by its unique molecular structure, which includes an amino group, a carboxylic acid group, and a substituted aromatic ring. The compound has the molecular formula C9H9ClFNO2C_9H_9ClFNO_2 and a molecular weight of 217.62 g/mol. Its IUPAC name is (3R)-3-amino-3-(3-chloro-5-fluorophenyl)propanoic acid, and it is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both chloro and fluoro substituents on the aromatic ring .

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The carboxylic acid group can be reduced to yield alcohols.
  • Substitution: The chloro and fluoro groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical choices.
  • Nucleophiles for Substitution: Sodium methoxide and potassium tert-butoxide are often employed.

The major products from these reactions include nitro derivatives from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution.

Research indicates that (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride exhibits significant biological activity. It interacts with various biological macromolecules through hydrogen bonding and π-π interactions facilitated by its aromatic structure. These interactions can modulate enzyme activities and receptor functions, suggesting potential therapeutic applications .

The synthesis of (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride generally follows these steps:

  • Starting Material: Begin with commercially available 3-chloro-5-fluorobenzaldehyde.
  • Formation of Intermediate: Conduct a Strecker synthesis by reacting the aldehyde with ammonia and hydrogen cyanide to form an aminonitrile.
  • Hydrolysis: Hydrolyze the aminonitrile under acidic conditions to produce the amino acid.
  • Resolution: Resolve the racemic mixture to isolate the (3R)-enantiomer using chiral resolution techniques.
  • Formation of Hydrochloride Salt: Treat the amino acid with hydrochloric acid to form the hydrochloride salt .

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride has several applications across various fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules.
  • Biology: Acts as a precursor for biologically active compounds.
  • Medicine: Investigated for potential therapeutic properties, particularly as an intermediate in pharmaceutical synthesis.
  • Industry: Utilized in producing agrochemicals and other industrial chemicals .

Studies on interaction mechanisms reveal that (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride can modulate the activity of specific enzymes and receptors through its functional groups. The compound's ability to form hydrogen bonds enhances its interaction with biological targets, potentially influencing signaling pathways and metabolic processes .

Several compounds exhibit structural similarities to (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Amino-3-(4-fluorophenyl)propanoic acidContains a fluorinated phenyl groupDifferent position of fluorine substitution
4-Fluoro-L-phenylalanineL-isomer with a fluorine atomL-isomer may exhibit different biological activity
3-Amino-3-(4-fluorophenyl)propanoic acid hydrochlorideDifferent halogen substitutionPotentially different pharmacological profiles
3-Amino-3-(4-chlorophenyl)propanoic acidChlorine instead of fluorineVariations in reactivity due to halogen type

The unique combination of functional groups in (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride contributes to its distinct reactivity and potential applications compared to these similar compounds .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.0305844 g/mol

Monoisotopic Mass

217.0305844 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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